CYP17A1 17,20-Lyase Inhibition: Orteronel ((S)-Derivative) Demonstrates Superior Selectivity Over Abiraterone
The (S)-configured derivative orteronel (TAK-700), incorporating the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol scaffold, achieves selective inhibition of 17,20-lyase over 17α-hydroxylase, a differentiation that reduces cortisol suppression liability compared to the non-selective CYP17A1 inhibitor abiraterone [1][2]. The fused imidazole ring system of the scaffold confers conformational rigidity and a low cLogP value that contribute to the observed CYP isoform selectivity [1].
| Evidence Dimension | CYP17A1 17,20-lyase vs. 17α-hydroxylase selectivity |
|---|---|
| Target Compound Data | Orteronel: selective 17,20-lyase inhibition; requires no co-administration of prednisone in clinical studies |
| Comparator Or Baseline | Abiraterone: non-selective dual inhibition of 17,20-lyase and 17α-hydroxylase; requires mandatory prednisone co-administration to manage mineralocorticoid excess |
| Quantified Difference | Qualitative mechanistic differentiation; orteronel spares 17α-hydroxylase activity, abiraterone does not |
| Conditions | Human CYP17A1 enzyme assays and clinical pharmacokinetic/pharmacodynamic studies |
Why This Matters
Selective 17,20-lyase inhibition eliminates the requirement for concomitant corticosteroid therapy, reducing pill burden and avoiding steroid-related adverse effects in prostate cancer patients.
- [1] CYP A is one of the key metabolizing enzymes. Here, we report the design, synthesis and biological activities of the novel 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole derivatives and related compounds as highly selective 17,20-lyase inhibitors. View Source
- [2] Kaku T, Hitaka T, Ojida A, et al. Discovery of TAK-700, a naphthylmethylimidazole derivative, as a highly selective, orally active 17,20-lyase inhibitor for prostate cancer. 240th ACS National Meeting; 2010 Aug 22-26; Boston, MA. Abstract MEDI 96. View Source
